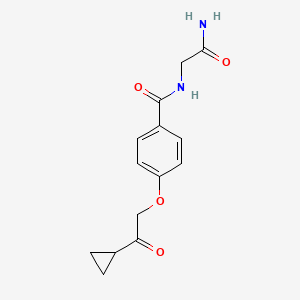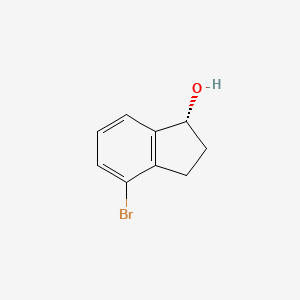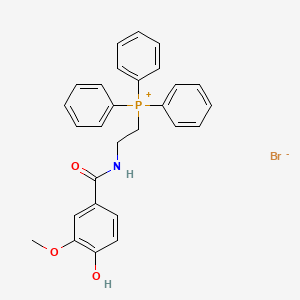
Mito-apocynin (C2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mito-apocynin (C2) is a mitochondria-targeted derivative of apocynin, designed to combat oxidative stress and neuroinflammation. It is synthesized by conjugating the apocynin moiety with a triphenylphosphonium cation, which allows it to specifically target mitochondria . This compound has shown promise in protecting against oxidative damage and neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Mito-apocynin (C2) is synthesized by conjugating the apocynin moiety with a triphenylphosphonium cation. The synthetic route involves the use of triphenylphosphonium bromide and apocynin under specific reaction conditions . The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) and requires a catalyst to facilitate the conjugation process
Chemical Reactions Analysis
Mito-apocynin (C2) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS), which play a role in its mechanism of action.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like N-acetyl cysteine . The major products formed from these reactions are typically derivatives of Mito-apocynin (C2) with modified functional groups .
Scientific Research Applications
Mito-apocynin (C2) has a wide range of scientific research applications, including:
Mechanism of Action
Mito-apocynin (C2) exerts its effects by targeting mitochondria and modulating the production of reactive oxygen species (ROS). The triphenylphosphonium cation allows the compound to accumulate in the mitochondria, where it inhibits the production of superoxide, a type of ROS . This inhibition reduces oxidative stress and protects against cellular damage. Additionally, Mito-apocynin (C2) has been shown to decrease the activation of glial cells and the expression of proinflammatory cytokines, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Mito-apocynin (C2) is unique compared to other similar compounds due to its specific targeting of mitochondria and its dual role in reducing oxidative stress and neuroinflammation. Similar compounds include:
Mitoquinone: Another mitochondria-targeted antioxidant, but with a different mechanism of action and molecular structure.
MitoTEMPO: A mitochondria-targeted antioxidant that also reduces ROS but differs in its chemical structure and specific applications.
Mito-apocynin (C2) stands out due to its ability to cross the blood-brain barrier and its effectiveness in preclinical models of neurodegenerative diseases .
Properties
IUPAC Name |
2-[(4-hydroxy-3-methoxybenzoyl)amino]ethyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO3P.BrH/c1-32-27-21-22(17-18-26(27)30)28(31)29-19-20-33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-18,21H,19-20H2,1H3,(H-,29,30,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKDUGPZYICTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
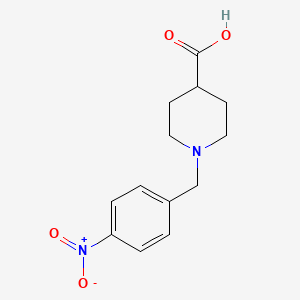
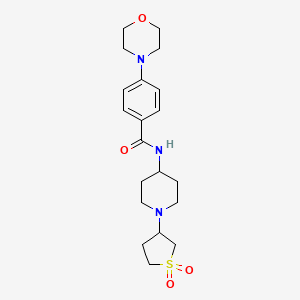

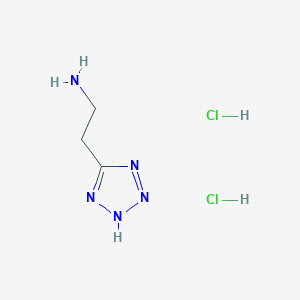

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2521972.png)
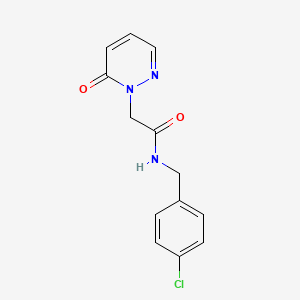
![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)

![4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2521979.png)
